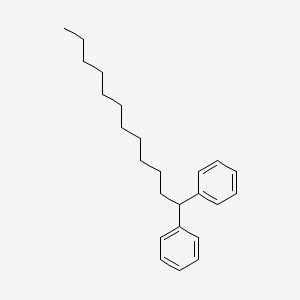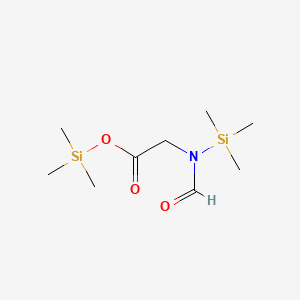
Z-His-lys(boc)-nhnh2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-His-lys(boc)-nhnh2: is a synthetic compound used in various scientific research fields. It is a derivative of histidine and lysine, where the lysine residue is protected by a tert-butyloxycarbonyl (Boc) group. This compound is often utilized in peptide synthesis and biochemical studies due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-lys(boc)-nhnh2 typically involves the following steps:
Protection of Lysine: The lysine residue is protected using a tert-butyloxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Coupling with Histidine: The protected lysine is then coupled with histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Hydrazine Addition: Finally, hydrazine is added to the compound to form the hydrazide derivative, resulting in this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-His-lys(boc)-nhnh2 undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are frequently used in peptide coupling reactions.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed:
Deprotected Lysine Derivatives: Removal of the Boc group yields free lysine derivatives.
Extended Peptides: Coupling reactions result in longer peptide chains.
Oxidized or Reduced Products: Depending on the reaction conditions, oxidized or reduced forms of the compound can be obtained.
Scientific Research Applications
Chemistry: Z-His-lys(boc)-nhnh2 is widely used in peptide synthesis and as a building block for creating complex peptide structures. It serves as a model compound for studying peptide bond formation and stability.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: The compound has potential applications in drug delivery systems and as a precursor for designing peptide-based pharmaceuticals. Its stability and reactivity make it suitable for various medicinal chemistry applications.
Industry: this compound is used in the production of synthetic peptides for research and commercial purposes. It is also utilized in the development of diagnostic assays and biosensors.
Mechanism of Action
The mechanism of action of Z-His-lys(boc)-nhnh2 involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and function. The Boc group provides protection during synthesis, ensuring the compound’s stability until it reaches its intended site of action.
Comparison with Similar Compounds
Ac-Lys(boc)-OH: Another lysine derivative with a Boc protecting group.
Z-His-lys(boc)-OH: A similar compound without the hydrazide group.
Uniqueness: Z-His-lys(boc)-nhnh2 is unique due to the presence of the hydrazide group, which enhances its reactivity and allows for further modifications. This makes it a versatile compound for various research applications.
Properties
Molecular Formula |
C25H37N7O6 |
|---|---|
Molecular Weight |
531.6 g/mol |
IUPAC Name |
tert-butyl N-[(5S)-6-hydrazinyl-5-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C25H37N7O6/c1-25(2,3)38-23(35)28-12-8-7-11-19(22(34)32-26)30-21(33)20(13-18-14-27-16-29-18)31-24(36)37-15-17-9-5-4-6-10-17/h4-6,9-10,14,16,19-20H,7-8,11-13,15,26H2,1-3H3,(H,27,29)(H,28,35)(H,30,33)(H,31,36)(H,32,34)/t19-,20-/m0/s1 |
InChI Key |
WSDNILYHGWPGII-PMACEKPBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NN)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NN)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)


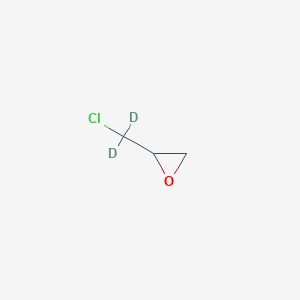
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
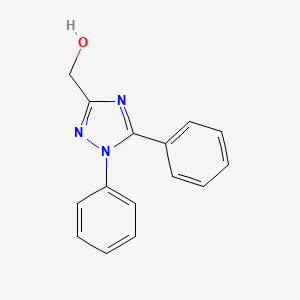
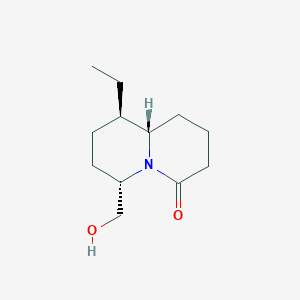

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
